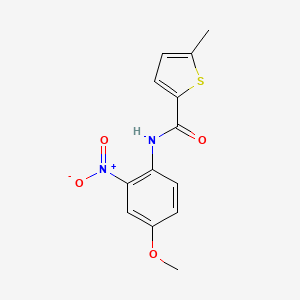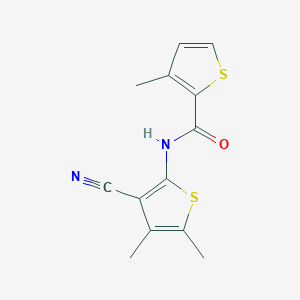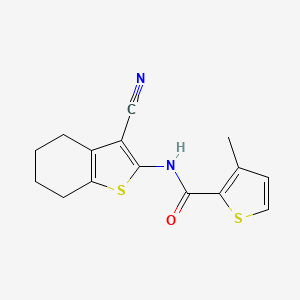![molecular formula C14H16N2O2S2 B4278799 N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4278799.png)
N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-methyl-2-thiophenecarboxamide
Vue d'ensemble
Description
N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-methyl-2-thiophenecarboxamide, also known as AG490, is a small molecule inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway. This pathway is involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. AG490 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases.
Mécanisme D'action
N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-methyl-2-thiophenecarboxamide works by inhibiting the JAK/STAT signaling pathway, which is involved in the regulation of various cellular processes. JAKs are a family of tyrosine kinases that activate STATs by phosphorylating them. Activated STATs then translocate to the nucleus and regulate gene expression. N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-methyl-2-thiophenecarboxamide inhibits JAKs by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of STATs and subsequent activation of gene expression.
Biochemical and Physiological Effects
N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-methyl-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-methyl-2-thiophenecarboxamide inhibits cell proliferation by inducing cell cycle arrest and apoptosis. Inflammatory cytokine production is also inhibited, leading to a reduction in inflammation. In autoimmune diseases, N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-methyl-2-thiophenecarboxamide has been shown to reduce disease severity by suppressing the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-methyl-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-characterized mechanism of action. However, N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-methyl-2-thiophenecarboxamide has some limitations as well. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, it has been shown to have off-target effects on other kinases, which can complicate data interpretation.
Orientations Futures
There are several potential future directions for N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-methyl-2-thiophenecarboxamide research. One area of interest is the development of more potent and selective JAK inhibitors. Another area of interest is the use of N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-methyl-2-thiophenecarboxamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-methyl-2-thiophenecarboxamide could be studied for its potential use in other diseases such as diabetes and cardiovascular disease. Overall, N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-methyl-2-thiophenecarboxamide has significant potential for therapeutic applications and warrants further investigation.
Applications De Recherche Scientifique
N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-methyl-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-methyl-2-thiophenecarboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-methyl-2-thiophenecarboxamide has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
4-ethyl-5-methyl-2-[(5-methylthiophene-2-carbonyl)amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-4-9-8(3)20-14(11(9)12(15)17)16-13(18)10-6-5-7(2)19-10/h5-6H,4H2,1-3H3,(H2,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSMTHSXCYCVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(S2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![propyl 4-(4-ethylphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4278719.png)

![2-chloro-N-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4278743.png)
![N-({1,3,3-trimethyl-5-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]cyclohexyl}methyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4278749.png)

![2,6-dimethyl-4-[(3-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B4278775.png)



![2-{[(2-thienylmethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4278811.png)
![4-methyl-1-[(3-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B4278812.png)
![2-(4-chloro-2-methylphenoxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B4278825.png)
![N-(3-{[(cyclobutylcarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)cyclobutanecarboxamide](/img/structure/B4278833.png)
![methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B4278834.png)